6-Bromo-3-chloro-2-fluoro-4-nitroaniline
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Overview
Description
6-Bromo-3-chloro-2-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H3BrClFN2O2 It is a substituted aniline derivative, characterized by the presence of bromine, chlorine, fluorine, and nitro groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-fluoro-4-nitroaniline typically involves multiple steps, starting from a suitable benzene derivative. One common approach includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Adding a bromine atom to the benzene ring using bromine or a bromine source like N-bromosuccinimide.
Chlorination: Introducing a chlorine atom using chlorine gas or a chlorinating agent such as thionyl chloride.
Fluorination: Adding a fluorine atom using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-fluoro-4-nitroaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, fluorine) can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitric acid under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron in acidic conditions.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxide ions, or amines in polar solvents.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Nucleophilic Substitution: Replacement of halogen atoms with nucleophiles, leading to various substituted aniline derivatives.
Scientific Research Applications
6-Bromo-3-chloro-2-fluoro-4-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or marker in biological studies due to its unique substituents.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-fluoro-4-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-6-nitroaniline: Similar structure but lacks the chlorine substituent.
2-Bromo-6-chloro-4-nitroaniline: Similar structure but lacks the fluorine substituent.
3-Chloro-2-fluoro-4-nitroaniline: Similar structure but lacks the bromine substituent.
Uniqueness
6-Bromo-3-chloro-2-fluoro-4-nitroaniline is unique due to the presence of all four substituents (bromine, chlorine, fluorine, and nitro) on the benzene ring. This combination of substituents can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-bromo-3-chloro-2-fluoro-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFN2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSBZTLEUBCRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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